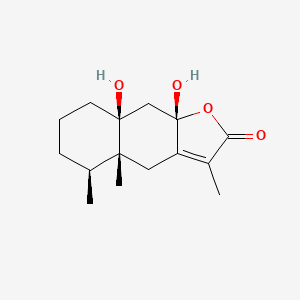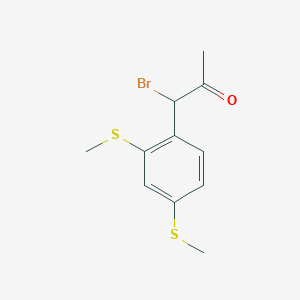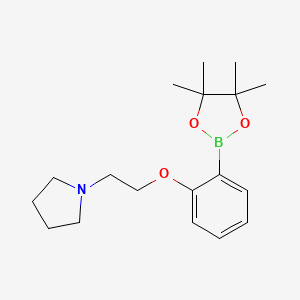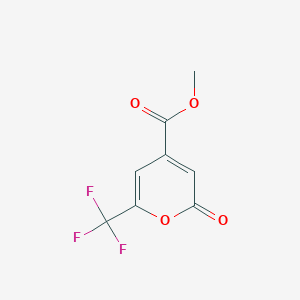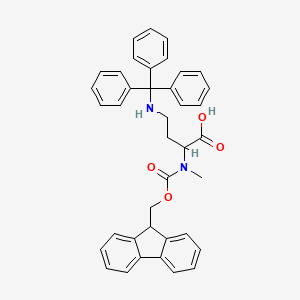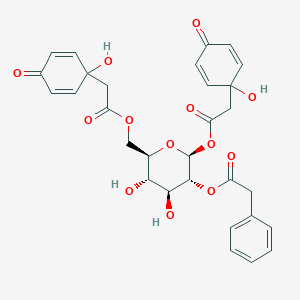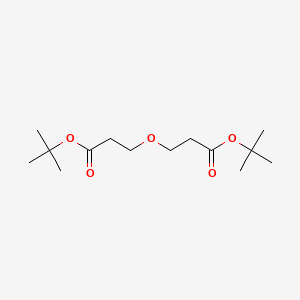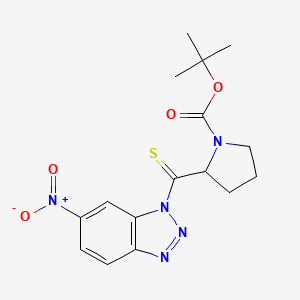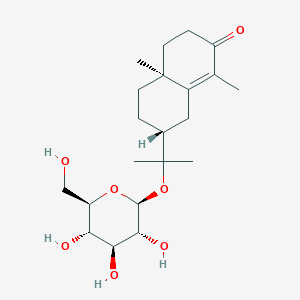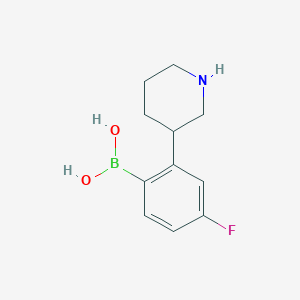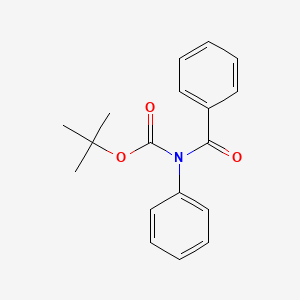
tert-Butyl benzoyl(phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl benzoyl(phenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. This compound is often used in the synthesis of peptides and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl benzoyl(phenyl)carbamate typically involves the reaction of tert-butyl carbamate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
tert-Butyl carbamate+Benzoyl chloride→tert-Butyl benzoyl(phenyl)carbamate+HCl
The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl benzoyl(phenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoyl(phenyl)carbamate and tert-butanol.
Substitution: The benzoyl group can be substituted with other acyl groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Benzoyl(phenyl)carbamate and tert-butanol.
Substitution: Various acyl-substituted carbamates.
Oxidation: N-oxides.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl benzoyl(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl benzoyl(phenyl)carbamate involves the formation of stable carbamate linkages with amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The benzoyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- Benzoyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl benzoyl(phenyl)carbamate is unique due to its combination of steric hindrance from the tert-butyl group and the reactivity of the benzoyl group. This makes it a versatile protecting group in organic synthesis, offering stability and selective deprotection under mild conditions.
Eigenschaften
CAS-Nummer |
101137-69-3 |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
tert-butyl N-benzoyl-N-phenylcarbamate |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)22-17(21)19(15-12-8-5-9-13-15)16(20)14-10-6-4-7-11-14/h4-13H,1-3H3 |
InChI-Schlüssel |
VVXMEWKQSYPWEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




